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Compound of Interest

Ethyl 3-hydroxy-3-
Compound Name:
methylhexanoate

cat. No.: B1609670

An In-depth Technical Guide to Ethyl 3-hydroxy-
3-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
characterization, and synthesis of Ethyl 3-hydroxy-3-methylhexanoate. Due to the limited
availability of experimental data for this specific compound in published literature, this paper
presents predicted characterization data based on established principles of organic chemistry
and analogous compounds. A detailed, generalized protocol for its synthesis is also provided.

Chemical Structure and Identification

Ethyl 3-hydroxy-3-methylhexanoate is a tertiary 3-hydroxy ester. Its structure consists of a
hexanoate backbone with a hydroxyl group and a methyl group substituted at the third carbon
position.

Molecular Structure:
Caption: 2D Structure of Ethyl 3-hydroxy-3-methylhexanoate.

Table 1: Compound Identification
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Identifier Value

IUPAC Name Ethyl 3-hydroxy-3-methylhexanoate
Molecular Formula CoH1803

Molecular Weight 174.24 g/mol

Canonical SMILES CCCcC(C)(O)cc(=0)occe

InChl Key FZBFSCZPARKLSM-UHFFFAOY SA-N
CAS Number Not assigned

Physicochemical Properties

The precise physicochemical properties of Ethyl 3-hydroxy-3-methylhexanoate have not
been extensively documented. The data in Table 2 are estimated based on the properties of the
closely related analogue, Ethyl 3-hydroxyhexanoate.[1][2][3]

Table 2: Estimated Physicochemical Properties

Property Value Reference Compound

Appearance Colorless liquid Ethyl 3-hydroxyhexanoate

Ethyl 3-hydroxyhexanoate (90-

Boiling Point ~100-105 °C at 14 mmHg
92 °C)
. Ethyl 3-hydroxyhexanoate
Density ~0.96 g/mL at 25 °C
(0.974 g/mL)
) Ethyl 3-hydroxyhexanoate
Refractive Index ~1.430 at 20 °C

(1.428)

- Sparingly soluble in water,
Solubility ) ) General property of esters
soluble in organic solvents

Spectroscopic Characterization (Predicted)
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Detailed spectroscopic data for Ethyl 3-hydroxy-3-methylhexanoate is not readily available.

The following tables outline the predicted spectral characteristics based on its structure.

Table 3: Predicted *H NMR Spectral Data (Solvent: CDCls, Frequency: 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.15 Quartet (q) 2H -O-CHz2-CHs
~3.40 Broad Singlet (br s) 1H -OH
~2.50 Singlet (s) 2H -C(OH)-CH2-C=0
~1.55 Multiplet (m) 2H -CH2-CH2-CHs
~1.40 Multiplet (m) 2H -CH2-CH2-CHs
~1.25 Triplet (t) 3H -O-CH2-CHs
~1.20 Singlet (s) 3H -C(OH)-CHs
~0.90 Triplet (t) 3H -CHz2-CH2-CHs

Table 4: Predicted 13C NMR, IR, and Mass Spectrometry Data

Technique Predicted Data
d (ppm): ~173 (C=0), ~71 (C-OH), ~61 (-O-
1 NMR CH2), ~45 (-CH2-C=0), ~40 (CH2-C(OH)), ~27

(C(OH)-CHs), ~17 (CH2-CHs3), ~14 (-O-CH2-
CHs), ~14 (-CH2-CH2-CHs3)

IR Spectroscopy

v (cm~1): 3500-3400 (broad, O-H stretch), 2960-
2870 (C-H stretch, sp?3), 1735 (strong, C=0
stretch, ester), 1250-1150 (C-O stretch)

Mass Spec. (El)

m/z (%): 159 [M-CHs]*, 145 [M-C2Hs]*, 129 [M-
OC:2Hs]*, 115 [M-CsH7-H20]*, 101 (base peak,
McLafferty rearrangement), 73 [C(OH)
(CH3)CH2]*
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Experimental Protocols: Synthesis

A reliable method for synthesizing Ethyl 3-hydroxy-3-methylhexanoate is the Reformatsky
reaction.[4][5][6] This reaction involves the condensation of a ketone (in this case, 2-
pentanone) with an a-halo ester (ethyl bromoacetate) in the presence of metallic zinc.
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Start Materials:

- 2-Pentanone

- Ethyl Bromoacetate
- Zinc Dust

- THF (Solvent)

Zinc Activation
(e.g., with 12 or TMSCI)

[Refluxing THF Suspension]

:

Slow, simultaneous addition of
2-Pentanone and Ethyl Bromoacetate

'

Reaction Mixture
(Formation of Zinc Enolate and
Nucleophilic Addition)

Quench Reaction
(Saturated NH4Cl solution)

Workup:
- Separate aqueous/organic layers
- Extract aqueous layer with Ether

Dry Combined Organic Layers
(e.g., over Na2S0Oa4)

Purification
(Vacuum Distillation or
Column Chromatography)

Final Product:
Ethyl 3-hydroxy-3-methylhexanoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of Ethyl 3-hydroxy-3-methylhexanoate.
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Detailed Methodology:

o Apparatus Setup: A three-necked, round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a mechanical stirrer is dried in an oven and assembled while hot under
a nitrogen atmosphere.

e Zinc Activation: The flask is charged with zinc dust (1.2 equivalents) and anhydrous
tetrahydrofuran (THF). A crystal of iodine is added, and the mixture is heated to reflux until
the brown color disappears, indicating zinc activation. The mixture is then cooled to room
temperature.

e Reactant Addition: A solution of 2-pentanone (1.0 equivalent) and ethyl bromoacetate (1.1
equivalents) in anhydrous THF is prepared and placed in the dropping funnel. This solution is
added dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.

o Reaction: After the addition is complete, the reaction mixture is heated at reflux for an
additional 1-2 hours until TLC analysis indicates the consumption of the starting ketone.

o Workup (Quenching): The reaction is cooled in an ice bath, and the reaction is carefully
guenched by the slow addition of a saturated aqueous solution of ammonium chloride
(NHaCI).

o Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is
collected, and the aqueous layer is extracted three times with diethyl ether.

e Drying and Concentration: The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate (Na2SOa), filtered, and the solvent is removed under reduced
pressure using a rotary evaporator.

 Purification: The crude product is purified by vacuum distillation or silica gel column
chromatography (using a hexane/ethyl acetate gradient) to yield pure Ethyl 3-hydroxy-3-
methylhexanoate.

Potential Applications and Logical Relationships

While specific biological activities for Ethyl 3-hydroxy-3-methylhexanoate are not
documented, its chemical structure as a 3-hydroxy ester places it within a class of compounds
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with known applications and potential uses in various fields.

Ethyl 3-hydroxy-3-methylhexanoate

Chiral Center
(at C3)

Key Functional Groups:
B-Hydroxy Ester - Tertiary Alcohol

- Ester

can be used as investigated as enables use as uggests potential as

Precursor for Polymers Potential Biofuel Additive Chiral Bwldlng Block Component in Flavors
(e.g., Polyesters) in Organic Synthesis & Fragrances
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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